
Estriol-d3 3-O-beta-D-glucuronide (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estriol-d3 3-O- is a deuterated form of estriol, a naturally occurring estrogen. The incorporation of deuterium atoms allows for differentiation between Estriol-d3 and non-labeled estriol, aiding in accurate quantification in complex biological matrices. Estriol itself is one of the three major estrogens in humans, primarily produced during pregnancy by the placenta .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Estriol-d3 3-O- involves the incorporation of deuterium atoms into the estriol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under controlled temperature and pressure conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of Estriol-d3 3-O- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and selective deuteration. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Estriol-d3 3-O- undergoes various chemical reactions, including:
Oxidation: Estriol-d3 can be oxidized to form estrone-d3.
Reduction: Reduction of estriol-d3 can yield estradiol-d3.
Substitution: The hydroxyl groups in estriol-d3 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Estrone-d3
Reduction: Estradiol-d3
Substitution: Various substituted estriol-d3 derivatives.
Wissenschaftliche Forschungsanwendungen
Estriol-d3 3-O- is primarily used as an internal standard in mass spectrometry-based assays. The incorporation of deuterium atoms allows for accurate differentiation and quantification of estriol in complex biological samples. This is particularly useful in clinical research for monitoring estrogen levels in various physiological and pathological conditions. Additionally, Estriol-d3 is used in pharmacokinetic studies to understand the metabolism and distribution of estriol in the body .
Wirkmechanismus
Estriol-d3 3-O- exerts its effects by binding to estrogen receptors in target cells. Upon binding, the estrogen receptor complex translocates to the nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA (mRNA), which interacts with ribosomes to produce specific proteins that mediate the physiological effects of estriol. The primary molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various cellular processes such as growth, differentiation, and reproduction .
Vergleich Mit ähnlichen Verbindungen
Estriol-d3 3-O- is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise quantification in analytical applications. Similar compounds include:
Estrone-d3: A deuterated form of estrone, another major estrogen.
Estradiol-d3: A deuterated form of estradiol, the most potent estrogen.
Estriol: The non-deuterated form of estriol, commonly used in clinical and research settings
Estriol-d3 3-O- stands out due to its specific use as an internal standard in mass spectrometry, providing accurate and reliable data in various scientific research applications.
Eigenschaften
Molekularformel |
C24H31NaO9 |
|---|---|
Molekulargewicht |
489.5 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R,17R)-2,4,17-trideuterio-16,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(32-23-19(28)17(26)18(27)20(33-23)22(30)31)8-10(12)2-4-14(13)15(24)9-16(25)21(24)29;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1/i3D,8D,21D; |
InChI-Schlüssel |
FLBRXKAJFFYOFP-DMTPDHQVSA-M |
Isomerische SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@]4([2H])O)O)C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[2H].[Na+] |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


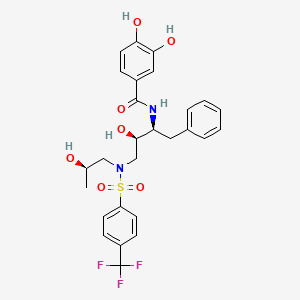
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)

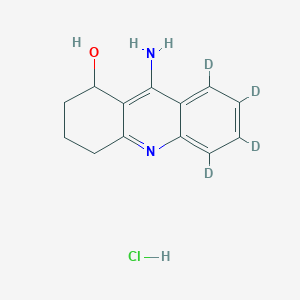
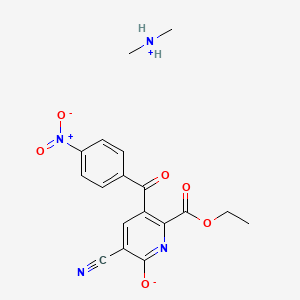
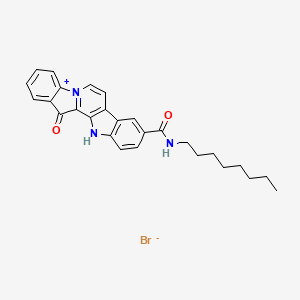
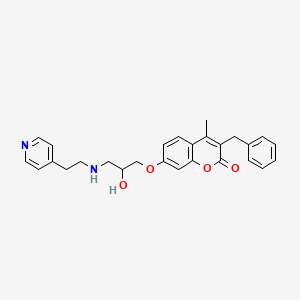
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

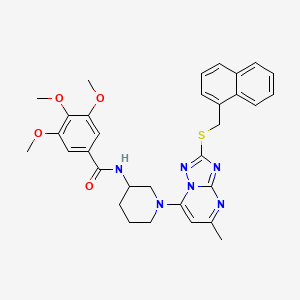


![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)

